![molecular formula C28H26N6O5S B2872417 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide CAS No. 902594-22-3](/img/structure/B2872417.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple functional groups including a triazoloquinazolinyl group, a nitrophenyl group, and an ethyltolylacetamide group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
The compound , known by its various names including “2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE”, has several potential applications in scientific research due to its structural features and biological activities. Here is a comprehensive analysis of its unique applications across different fields:
Anticancer Research
The core structure of this compound, which includes a 1,2,4-triazoloquinazoline scaffold, has been associated with anticancer properties . Researchers have found that derivatives of this class can exhibit selectivity against cancer cell lines, making them promising candidates for the development of new anticancer drugs.
Antimicrobial Activity
Compounds with the 1,2,4-triazoloquinazoline moiety have shown potential as antimicrobial agents . Their ability to inhibit the growth of various bacteria and fungi can be harnessed to develop new treatments for infectious diseases.
Analgesic and Anti-inflammatory Uses
The structural analogs of the compound have been reported to possess analgesic and anti-inflammatory activities . This suggests that it could be used in the synthesis of new pharmaceuticals aimed at treating pain and inflammation.
Antioxidant Properties
The compound’s derivatives may also serve as antioxidants . This application is crucial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders.
Antiviral Applications
Some derivatives within the same chemical family have demonstrated potential antiviral activities . This includes the ability to act against viruses such as Herpes simplex, which could lead to the development of new antiviral medications.
Enzyme Inhibition
The compound has been linked to enzyme inhibitory actions, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These properties are valuable in the treatment of conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.
Antitubercular Agents
Given the ongoing challenge of tuberculosis, the compound’s derivatives could be explored as potential antitubercular agents . This application is significant in the global fight against TB.
Drug Design and Development
The compound’s ability to form specific interactions with different target receptors makes it an important pharmacophore in drug design and discovery . Its structural features can be exploited to create new drugs with targeted therapeutic effects.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, are known to interact with various enzymes and receptors, leading to their pharmacological effects
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazoloquinazolines , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to cell proliferation, inflammation, oxidative stress, and viral replication, among others .
Result of Action
Given the diverse pharmacological activities associated with 1,2,4-triazoloquinazolines , the compound could potentially have a wide range of effects at the molecular and cellular levels. These could include effects on cell proliferation, inflammation, oxidative stress, and viral replication, among others .
Propriétés
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5S/c1-5-32(20-8-6-7-17(2)13-20)25(35)16-40-28-29-22-15-24(39-4)23(38-3)14-21(22)27-30-26(31-33(27)28)18-9-11-19(12-10-18)34(36)37/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQNBQSACLPHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)
![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)
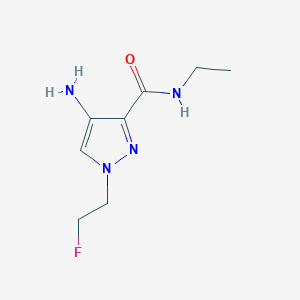

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)
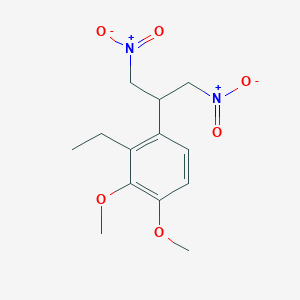
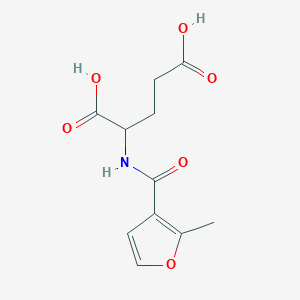
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)
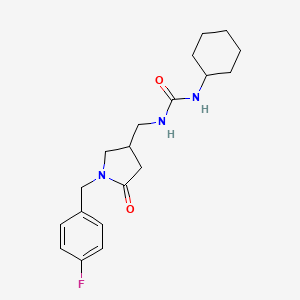
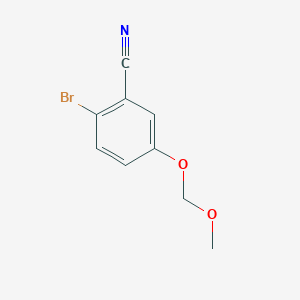

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
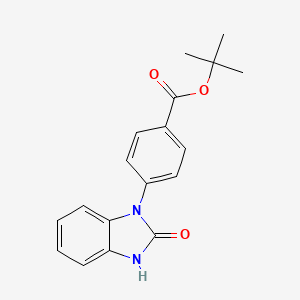
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)